3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole
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Description
3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C19H18BrCl2N3OS2 and its molecular weight is 519.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Triazole derivatives are synthesized through various chemical reactions, demonstrating the versatility of triazole chemistry. For instance, reactions of 1,2,4-triazole-3-thiols with different bromo compounds and chlorides in the presence of KOH have led to new 3-sulfanyl-1,2,4-triazoles (Kaldrikyan et al., 2016). Additionally, the synthesis of 4,5-dibromo-1H-1,2,3-triazoles and their reactions with various reagents to yield 5-substituted 1,2,3-triazoles (Iddon & Nicholas, 1996) exemplify the reactive nature and potential for functionalization of triazole compounds.
Antimicrobial and Antifungal Activities
Triazole derivatives have been explored for their antimicrobial and antifungal activities. Research has shown the synthesis of Schiff bases of 5-ethoxycarbonylmethylsulfanyl-1,2,4-triazole and their antifungal activities against vegetable pathogens (Yang Qingcu, 2014). Similarly, novel sulfanilamide-derived 1,2,3-triazole compounds were synthesized and exhibited promising antibacterial potency in vitro (Wang et al., 2010).
Antiproliferative and Anticancer Properties
Some triazole derivatives have been evaluated for their antiproliferative and anticancer activities. A study on 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzenes] showed potential antiproliferative activity against obesity-related colorectal cancer cells (Shkoor et al., 2021).
Chemical Modification and Functionalization
Triazole chemistry allows for diverse chemical modifications and functionalization, enabling the design of compounds with specific properties. For example, the synthesis of triazolo[1,5-a]quinoline from 3-amino-5-bromobenzoate and ethyl 4-(ethylsulfanyl)-3-oxobutanoate demonstrates the potential for creating novel triazole-based compounds with varied functionalities (Pokhodylo & Obushak, 2019).
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfinylmethyl]-5-[(2,6-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrCl2N3OS2/c1-2-25-18(12-28(26)11-13-6-8-14(20)9-7-13)23-24-19(25)27-10-15-16(21)4-3-5-17(15)22/h3-9H,2,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQOAZRUPLYPNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)CS(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrCl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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